A rapid and high-yield synthetic method for 3-(Pyrrolidin-1-ylmethyl)benzaldehyde has been established. [] This method utilizes commercially available terephthalaldehyde as the starting material and proceeds through a three-step sequence:
This optimized synthetic route offers several advantages, including readily available starting materials, mild reaction conditions, easy purification steps, and a high overall yield of up to 68.9%. []
a) Anticancer drug discovery:* Small molecule inhibitors: Many reported small molecule anticancer drugs contain the 3-(Pyrrolidin-1-ylmethyl)benzaldehyde moiety. [] It acts as a central scaffold for designing inhibitors targeting signaling pathways involved in cancer development, such as EGFR and c-Met. [, ]* Targeting specific cancers: Derivatives of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde show promise as anti-breast cancer, lymphoma, and colon cancer agents. [] This highlights the potential of this compound as a lead structure for developing novel therapeutic interventions for these specific cancer types.
b) Kappa-opioid receptor agonists:* Analgesic development: Analogues of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde have been synthesized and evaluated for their kappa-opioid receptor affinity and selectivity, aiming to develop new analgesic drugs. [] These studies focus on optimizing the structure for potent and selective agonistic activity at kappa-opioid receptors, which are involved in pain modulation.
c) Histamine H3 receptor antagonists:* Cognitive disorder treatment: 3-(Pyrrolidin-1-ylmethyl)benzaldehyde serves as a key intermediate in the development of histamine H3 receptor antagonists for treating cognitive disorders. [, , ] These antagonists increase the release of neurotransmitters like histamine, acetylcholine, noradrenaline, and dopamine, which are involved in cognitive function.* Alzheimer's disease treatment: Preclinical studies suggest that histamine H3 antagonists derived from 3-(Pyrrolidin-1-ylmethyl)benzaldehyde may offer potential therapeutic benefits for Alzheimer's disease. [] These findings highlight the potential of this compound class for addressing this debilitating neurodegenerative disorder.
d) Other applications:* Intercalating nucleic acids: 3-(Pyrrolidin-1-ylmethyl)benzaldehyde has been used to synthesize N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a key component of intercalating nucleic acids (INAs). [] These INAs have potential applications in gene therapy and molecular diagnostics.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2